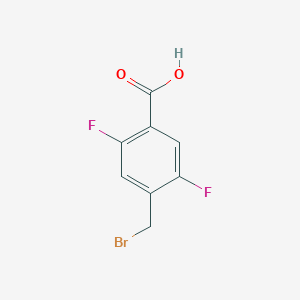

4-(溴甲基)-2,5-二氟苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)benzoic acid involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . This gives information about the consumption of this reagent upon addition onto styrene .Molecular Structure Analysis

The molecular formula of 4-(Bromomethyl)benzoic acid is C8H7BrO2 . The InChI Key is CQQSQBRPAJSTFB-UHFFFAOYSA-N . The SMILES string is C1=CC (=CC=C1CBr)C (=O)O .科学研究应用

依普沙坦(降压药)的合成

- 应用: 4-(溴甲基)苯甲酸是依普沙坦合成的中间体,依普沙坦是一种降压药。 依普沙坦属于血管紧张素II受体拮抗剂类,通过阻断血管紧张素II(一种使血管收缩的激素)的作用来控制高血压 .

光敏剂:5,10,15,20-四(间羟基苯基)叶绿素(替莫泊芬)

- 应用: 该化合物在第二代光敏剂替莫泊芬的制备中起着至关重要的作用。光敏剂用于光动力疗法(PDT)治疗癌症。 当暴露在光线下时,替莫泊芬会产生活性氧,选择性地破坏癌细胞 .

硼酸与顺式二醇的相互作用及其在传感方面的应用

- 应用: 包括4-(溴甲基)苯甲酸在内的硼酸越来越多地用于传感应用。它们与二醇(如糖类)的相互作用使其成为检测特定分析物的宝贵工具。传感应用可以是均相测定或异相检测,无论是在传感材料界面还是在散装样品中。 硼酸已在生物传感、蛋白质操作和治疗开发中得到应用 .

糖化分子的电泳

- 应用: 研究人员已使用包括我们感兴趣的化合物在内的硼酸进行糖化分子的电泳。糖基化是指还原糖与蛋白质之间非酶促反应,它在各种疾病中起着作用。 硼酸有助于分离和分析糖化物质 .

用于分析微粒的建筑材料

- 应用: 4-(溴甲基)苯甲酸用作分析方法中使用的微粒的构建模块。这些微粒可以用特定配体进行功能化,以靶向检测或分离分析物。 此类材料提高了测定的灵敏度和选择性 .

胰岛素的控制释放(聚合物应用)

- 应用: 在聚合物科学中,硼酸已被掺入材料中,用于控制胰岛素的释放。这些聚合物对葡萄糖水平的变化(由于与二醇的相互作用)做出反应,并相应地释放胰岛素。 这种方法有望用于糖尿病管理 .

总之,4-(溴甲基)-2,5-二氟苯甲酸在药物合成、癌症治疗、生物传感和材料科学中都有应用。它的多功能性突出了其在科学研究和发展中的重要性。 如果您有任何进一步的问题或需要更多详细信息,请随时提问! 😊

安全和危害

4-(Bromomethyl)benzoic acid should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . Adequate ventilation should be ensured during handling .

Relevant Papers Several papers have been published on the use of boronic acids, including 4-(Bromomethyl)benzoic acid, in various applications . These include sensing applications, biochemical tools, therapeutics, separation technologies, and more . The use of boronic acids in Suzuki–Miyaura coupling is also well-documented .

作用机制

Target of Action

The primary target of 4-(Bromomethyl)-2,5-difluorobenzoic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s role in this reaction is likely due to its bromomethyl group, which can participate in the reaction as an electrophilic organic group .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the 4-(Bromomethyl)-2,5-difluorobenzoic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway can lead to the production of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Pharmacokinetics

The compound’s bromomethyl group may influence its bioavailability and metabolic stability .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of 4-(Bromomethyl)-2,5-difluorobenzoic acid in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction conditions, including temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Furthermore, the compound is moisture sensitive , indicating that the presence of water can influence its stability and efficacy.

生化分析

Biochemical Properties

4-(Bromomethyl)-2,5-difluorobenzoic acid has been implicated in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Molecular Mechanism

It’s known to participate in free radical reactions . For instance, it can undergo a reaction with N-bromosuccinimide, resulting in the formation of a succinimidyl radical .

Metabolic Pathways

Its involvement in the Suzuki–Miyaura coupling reaction suggests it may interact with enzymes or cofactors involved in carbon–carbon bond formation .

属性

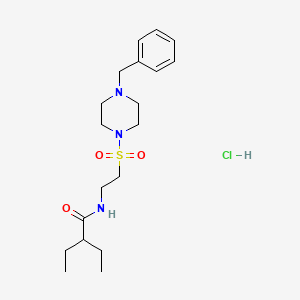

IUPAC Name |

4-(bromomethyl)-2,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARKTFFPLFEFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)

![N-[2-[cyclohexyl(methyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2382450.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2382451.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2382453.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2382454.png)

![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2382456.png)

![2,3-Dihydrofuro[3,2-b]quinolin-9-amine](/img/structure/B2382460.png)

![ethyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2382461.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)pent-4-enamide](/img/structure/B2382465.png)

![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)